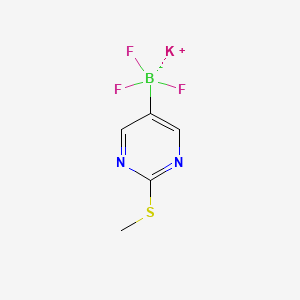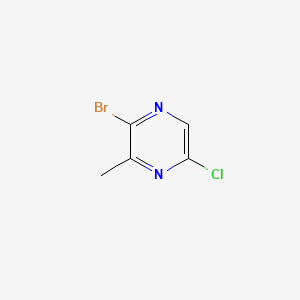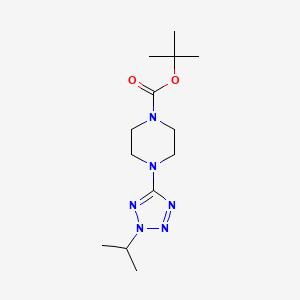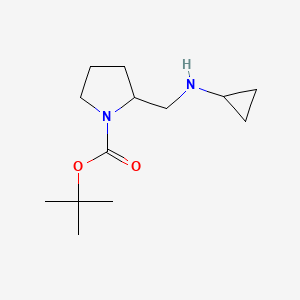
tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1289387-44-5 . It has a molecular weight of 240.35 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.科学的研究の応用
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial components of many natural products and therapeutically relevant compounds. The process offers a general approach to access these structures, underscoring the importance of tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in the synthesis of N-heterocyclic compounds with potential pharmacological applications (Philip et al., 2020).
Environmental Occurrence and Fate of SPAs
Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl structures like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and prolong shelf life. Studies have shown the detection of SPAs in different environmental matrices, indicating their widespread dispersion due to their use in industrial applications. The investigation into the environmental occurrence, human exposure, and toxicity of these SPAs has led to recommendations for future research directions, highlighting the need for developing novel SPAs with low toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a therapeutically significant compound, demonstrates the application of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in pharmaceutical manufacturing. Different synthetic routes have been analyzed to find suitable industrial production methods. The study highlights a synthetic approach that involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield vandetanib, showing a preference for methods that offer higher yields and commercial value in manufacturing scale (Mi, 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold is valued for efficiently exploring the pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules, and enhancing three-dimensional coverage. The review of bioactive molecules featuring the pyrrolidine ring, including its derivatives like pyrrolizines and pyrrolidine-2,5-diones, underscores the versatility of tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in drug discovery processes. The synthesis and functionalization of pyrrolidine rings, including proline derivatives, are discussed, highlighting the impact of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRRQAVVRXZUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693565 |
Source


|
| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1289387-44-5 |
Source


|
| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

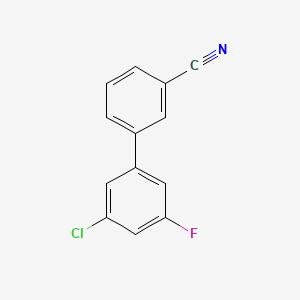
![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)
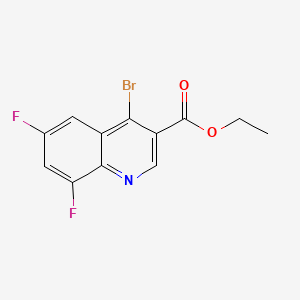
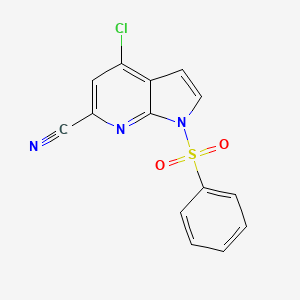
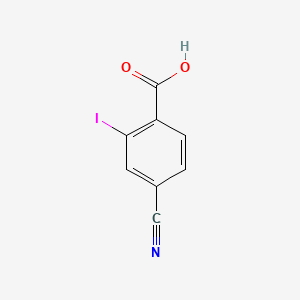
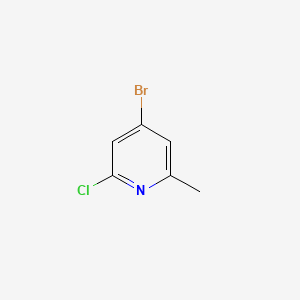

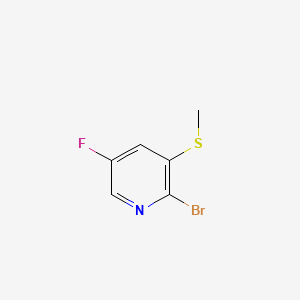
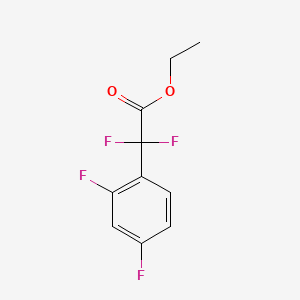
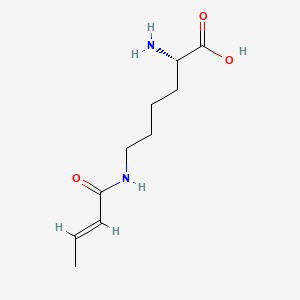
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)
